N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a benzo[d]oxazole moiety and a 4-chlorophenylsulfonyl group. This compound shares structural similarities with cannabinoid receptor modulators and multitarget inhibitors for pain treatment .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4S/c26-19-7-11-21(12-8-19)34(31,32)29-15-13-17(14-16-29)24(30)27-20-9-5-18(6-10-20)25-28-22-3-1-2-4-23(22)33-25/h1-12,17H,13-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMOAGHZSARXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide, a compound of increasing interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed examination. This article synthesizes available research findings, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 454.9 g/mol. Its structure includes a benzo[d]oxazole moiety, a piperidine ring, and a sulfonyl group, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O4S |
| Molecular Weight | 454.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941951-10-6 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on structurally related benzamide derivatives demonstrated high cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, suggesting that the compound may also possess similar properties .
Key Findings:
- Cytotoxicity : The compound's IC50 values against MCF-7 cells were comparable to known anticancer agents, indicating potential as an effective therapeutic agent.
- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways has been documented in related compounds, suggesting that this mechanism may also be applicable to the compound .
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes crucial for bacterial growth, while the benzo[d]oxazole moiety may interact with cellular pathways involved in cancer cell proliferation.
Case Studies and Research Findings
- Study on Benzhydrylpiperazine Derivatives : This research synthesized various derivatives and tested their cytotoxicity against multiple cancer cell lines. Results indicated that modifications in the piperazine structure significantly influenced biological activity .
- Antitumor Activity Assessment : A series of compounds with similar piperidine structures were evaluated for their antitumor effects, confirming that the presence of the sulfonamide group enhances biological efficacy .
- Molecular Docking Studies : Computational studies suggest strong binding affinities between the compound and target proteins involved in cancer progression, indicating its potential as a lead compound for further development .
Scientific Research Applications
Antitumor Activity
Numerous studies have investigated the antitumor properties of compounds related to benzo[d]oxazole derivatives. For instance, research has shown that derivatives of benzothiazole and benzoxazole exhibit significant antitumor activity against various cancer cell lines, including breast cancer and others . The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance the potency of these compounds against specific cancer types.
Antiviral Properties
Recent investigations have highlighted the potential of benzoxazole derivatives in combating viral infections, particularly influenza A. A series of novel compounds were synthesized and evaluated for their antiviral activity, demonstrating promising results in vitro . The mechanism of action appears to involve interference with viral replication processes, making these compounds valuable candidates for further development as antiviral agents.
Neuroprotective Effects
The neuroprotective properties of benzoxazole derivatives have also been explored. Some studies suggest that these compounds may offer protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and apoptosis . This opens avenues for developing therapeutic agents aimed at diseases such as Alzheimer's and Parkinson's.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Scaffold and Substituent Analysis
The compound’s piperidine-4-carboxamide scaffold is common in bioactive molecules. Key analogs include:
Key Observations :
- Aromatic Heterocycles : Replacing benzo[d]oxazole with benzo[d]thiazole (e.g., 4–20) alters electronic properties and binding affinity. Thiazole’s sulfur atom may enhance polar interactions compared to oxazole’s oxygen .
- Synthesis Yields : Piperidine-4-carboxamide derivatives with electron-withdrawing sulfonyl groups (e.g., 4–20) show lower yields (48%) compared to analogs with electron-donating groups (e.g., 4–23: 62%) .
Physicochemical and Spectroscopic Data
However, analogs from the same structural class (e.g., 4–20 to 4–26) exhibit:
- ¹H NMR : Resonances at δ 7.5–8.5 ppm (aromatic protons), δ 3.5–4.5 ppm (piperidine and sulfonyl protons).
- HRMS : Experimental [M+H]+ values closely match theoretical calculations (e.g., 4–20: [M+H]+ = 449.1) .
Receptor Binding and Selectivity
- Cannabinoid Receptor Analogs: Sch225336 (bis-sulfone) and SR141716A (pyrazole carboxamide) act as CB2 inverse agonists but lack the benzo[d]oxazole moiety. The target compound’s benzo[d]oxazole may mimic the arachidonyl group in anandamide (a natural cannabinoid ligand) for receptor binding .
- Pain-Targeting Derivatives : Compounds like 4–20–4–26 show activity as multitarget inhibitors, with halogenated sulfonyl groups (e.g., 2,4-dichloro) enhancing potency but reducing solubility .
Structural and Functional Advantages
- Piperidine Conformation : The piperidine ring adopts a chair conformation, as seen in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, ensuring optimal spatial orientation for receptor binding .
- 4-Chlorophenylsulfonyl Group : This substituent balances electronic effects (σ = 0.23 for Cl) and lipophilicity (clogP ~3.5), improving bioavailability compared to highly halogenated analogs .
Q & A
Q. Critical Parameters :
- Yield optimization requires strict control of reaction temperature (typically 0–25°C for sulfonylation).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Basic: How is structural characterization of this compound performed?
Answer:
Key analytical methods include:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₁ClN₃O₃S: 478.0952) .
- Melting Point : Typically >250°C, indicating high crystallinity .
Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?
Answer:
Modifications to the sulfonyl and benzoxazole moieties significantly impact biological activity (Table 1):
Q. Methodological Note :
- SAR studies require iterative synthesis, in vitro assays (e.g., radioligand binding), and computational docking (e.g., AutoDock Vina) to map steric/electronic effects .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
Common sources of contradictions and mitigation strategies:
- Assay Variability :
- Compound Purity : Validate via HPLC (≥98% purity) to exclude impurities affecting activity .
- Cell Line Differences : Compare results across multiple models (e.g., CHO vs. HEK293 cells) .
Advanced: What computational approaches predict the target profile of this compound?
Answer:
- Molecular Docking : Simulate binding to μ-opioid receptors (PDB ID: 4DKL) using flexible side-chain algorithms .
- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl oxygen as hydrogen bond acceptor) .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.2) and blood-brain barrier penetration .
Basic: What in vitro models are suitable for initial biological evaluation?
Answer:
- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO₂ hydration .
- Cell-Based Assays :
Advanced: How can solubility challenges be addressed for in vivo studies?
Answer:
- Formulation Strategies :
- Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .
Advanced: What in vivo models validate analgesic efficacy?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
